molecular formula C14H24N6O2 B14011311 tert-Butyl (1-(2-hydrazineylpyrimidin-4-yl)piperidin-4-yl)carbamate

tert-Butyl (1-(2-hydrazineylpyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B14011311
M. Wt: 308.38 g/mol
InChI Key: CQZMQDCBQGNOMZ-UHFFFAOYSA-N
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Description

TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydrazono-dihydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE typically involves multi-step organic reactions. One common method includes the protection of the amine group using tert-butyl carbamate, followed by the formation of the hydrazono-dihydropyrimidinyl moiety through condensation reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the hydrazono group, converting it into an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE
  • TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE

Uniqueness: The unique combination of the hydrazono-dihydropyrimidinyl moiety and the piperidine ring in TERT-BUTYL (1-(2-HYDRAZONO-2,3-DIHYDROPYRIMIDIN-4-YL)PIPERIDIN-4-YL)CARBAMATE provides distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile functionalization, enabling the design of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

tert-butyl N-[1-(2-hydrazinylpyrimidin-4-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H24N6O2/c1-14(2,3)22-13(21)17-10-5-8-20(9-6-10)11-4-7-16-12(18-11)19-15/h4,7,10H,5-6,8-9,15H2,1-3H3,(H,17,21)(H,16,18,19)

InChI Key

CQZMQDCBQGNOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)NN

Origin of Product

United States

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